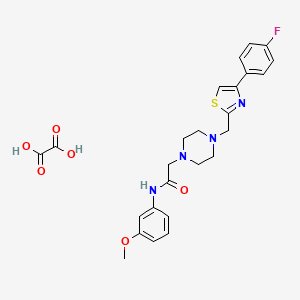

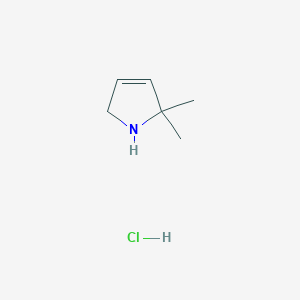

5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrole derivatives, such as “5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Chemical Reactions Analysis

Pyrrole derivatives, such as “this compound”, can undergo various chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . They can also undergo Michael addition with electrophilic olefins .Aplicaciones Científicas De Investigación

Electronic Characterization

Dimethyl 1,2-dihydropyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate, related to the chemical structure , exhibits unique color properties due to electronic interactions, indicating its potential in electronic and optical applications. The electron-donating pyrrole nitrogen and electron-withdrawing groups cause spectral shifts, and the structural arrangement in solid state further influences these properties, leading to significant bathochromic shifts in the absorption spectrum (Hirano et al., 2002).

Heterogeneous Catalysis

Silica-supported perchloric acid (HClO4–SiO2) was employed for the synthesis of 1,4-dihydropyridine derivatives, where 5,5-dimethyl-1,3-cyclohexanedione, related to 5,5-dimethyl-1,2-dihydropyrrole hydrochloride, was used as a precursor. This process highlights the chemical's relevance in catalytic and synthetic chemistry for generating valuable compounds in a mild, efficient manner (Mansoor et al., 2012).

Antiviral Activity

Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and derivatives, structurally related to 5,5-dimethyl-1,2-dihydropyrrole hydrochloride, were synthesized and evaluated for their antiviral activities against influenza A and hepatitis C viruses, demonstrating the potential use of similar compounds in medicinal chemistry for developing antiviral agents (Ivashchenko et al., 2014).

Synthetic Chemistry

5,5-Dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine, a compound related to 5,5-dimethyl-1,2-dihydropyrrole hydrochloride, was synthesized showcasing the chemical's utility in creating complex molecular structures with potential applications in pharmaceuticals, materials science, and as ligands in coordination chemistry (Abu-Obaid et al., 2014).

Direcciones Futuras

Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Therefore, the study and development of pyrrole derivatives, such as “5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride”, may have significant potential in the field of medicinal chemistry.

Propiedades

IUPAC Name |

5,5-dimethyl-1,2-dihydropyrrole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-6(2)4-3-5-7-6;/h3-4,7H,5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPZQVDIQQOZAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCN1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637428.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2637438.png)

![{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride](/img/structure/B2637442.png)